1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine
Description
Properties
CAS No. |
653604-62-7 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-cyclopentyl-3,4-dihydroisoquinolin-7-amine |
InChI |
InChI=1S/C14H18N2/c15-12-6-5-10-7-8-16-14(13(10)9-12)11-3-1-2-4-11/h5-6,9,11H,1-4,7-8,15H2 |
InChI Key |
YJEUQAWGZJVUQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NCCC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. The reaction typically involves the use of cyclopentyl halides as alkylating agents in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of 1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine may involve large-scale N-alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Physicochemical and Functional Comparisons
- Steric Effects : Bulkier substituents (e.g., cyclopentyl) may hinder binding to flat receptor sites but enhance selectivity for hydrophobic pockets .
- Electron Modulation : Electron-withdrawing groups like carbonyl (in cyclopropylcarbonyl analogs) or sulfonyl (in phenylsulfonyl derivatives) alter electron density, affecting reactivity and intermolecular interactions .
Biological Activity
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine belongs to the class of isoquinoline derivatives, which are known for their diverse biological properties. The compound features a cyclopentyl group attached to a dihydroisoquinoline core, which is significant for its interaction with biological systems.
Antipsychotic Activity
Research indicates that derivatives of 3,4-dihydroisoquinoline structures exhibit antipsychotic properties. Specifically, 1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine has shown activity against the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is implicated in various psychiatric disorders .
Antimicrobial and Antifungal Properties
The compound's structural analogs have been evaluated for their antimicrobial activities. For instance, studies have demonstrated that certain isoquinoline derivatives possess significant antifungal effects against pathogens such as Pythium recalcitrans, with some exhibiting EC50 values lower than those of established antifungal agents .
Study on Antifungal Activity
A recent study synthesized a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives to assess their antifungal efficacy. Among these, one compound (I23) demonstrated an EC50 value of 14 μM against Pythium recalcitrans, outperforming hymexazol (37.7 μM) in both in vitro and in vivo tests . The mode of action was suggested to involve disruption of the pathogen's biological membrane systems.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that specific functional groups on the isoquinoline scaffold significantly influence biological activity. The presence of a C4-carboxyl group was found essential for maintaining antifungal potency .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-cyclopentyl-3,4-dihydroisoquinolin-7-amine, and what analytical techniques validate its purity?
- Methodological Answer :
- Synthesis : A common approach involves cyclization of substituted benzylamines with cyclopentyl halides under basic conditions. For example, nitration of tetrahydroisoquinoline precursors (e.g., 1-cyclopentyl-3,6-dimethyluracil) using fuming nitric acid in concentrated sulfuric acid at 0°C, followed by reduction to the amine .
- Validation : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H-NMR and C-NMR analyze substituent positions. Purity is assessed via HPLC (≥95%) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .
Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence experimental design?
- Methodological Answer :
- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-formulation studies using UV-Vis spectroscopy can determine optimal solvent systems for biological assays .
- Stability : Stability under acidic/basic conditions is critical. Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring identifies degradation products (e.g., oxidation at the dihydroisoquinoline ring) .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of 1-cyclopentyl-3,4-dihydroisoquinolin-7-amine derivatives with varying substituents?
- Methodological Answer :
- Catalyst Screening : Palladium catalysts (e.g., Pd(dba)) and ligands (e.g., BINAP) enhance coupling reactions for aryl substituents. For example, Buchwald-Hartwig amination achieves 85–92% yields in CHCl/MeOH .
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side products during cyclopentyl group introduction, as seen in nitration protocols .
Q. How can NMR spectral data resolve structural ambiguities in dihydroisoquinoline derivatives?
- Methodological Answer :
- H-NMR Analysis : Distinct coupling patterns (e.g., doublets for aromatic protons at δ 6.8–7.2 ppm) differentiate regioisomers. For example, 7-amine protons show downfield shifts (δ 4.1–4.3 ppm) due to conjugation with the cyclopentyl group .
- 2D NMR Techniques : HSQC and HMBC correlations confirm connectivity between the cyclopentyl moiety and the dihydroisoquinoline core .
Q. What computational models predict the biological activity of 1-cyclopentyl-3,4-dihydroisoquinolin-7-amine analogs?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like serotonin receptors. Parameters include grid boxes centered on binding pockets (20 Å) and Lamarckian genetic algorithms .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models using descriptors (e.g., logP, polar surface area) correlate structural features with antimicrobial IC values .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) and ensure consistent cell lines (e.g., HepG2 vs. HEK293). For example, IC values vary by ±15% due to incubation time differences (24 vs. 48 hours) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers in published datasets, controlling for solvent effects (e.g., DMSO concentration ≤0.1%) .
Safety and Handling Guidelines
Q. What safety protocols are essential for handling 1-cyclopentyl-3,4-dihydroisoquinolin-7-amine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps due to potential respiratory irritancy .
- Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent oxidation. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .
Research Applications Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
